The Spectroscopic Signature of a Sterically Hindered Ketone: A Technical Guide to 1-(2,3,5,6-Tetramethylphenyl)ethanone
The Spectroscopic Signature of a Sterically Hindered Ketone: A Technical Guide to 1-(2,3,5,6-Tetramethylphenyl)ethanone
This technical guide provides an in-depth analysis of the spectral data for 1-(2,3,5,6-tetramethylphenyl)ethanone, a key aromatic ketone utilized in synthetic chemistry. The strategic placement of four methyl groups on the phenyl ring introduces significant steric hindrance, which profoundly influences its spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes not just the data itself, but the underlying principles and experimental rationale that validate the structure and purity of this compound.
Molecular Structure and Spectroscopic Implications
1-(2,3,5,6-Tetramethylphenyl)ethanone, also known as acetyldurene, possesses the chemical formula C₁₂H₁₆O. Its structure is characterized by an acetyl group attached to a durene (1,2,4,5-tetramethylbenzene) ring. The ortho-methyl groups (at positions 2 and 6) impose significant steric strain, forcing the acetyl group out of the plane of the aromatic ring. This deviation from planarity has a discernible impact on the electronic environment of the molecule, which is clearly reflected in its spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-(2,3,5,6-tetramethylphenyl)ethanone, both ¹H and ¹³C NMR provide unambiguous evidence for its unique structure.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality NMR spectra is predicated on a meticulously executed experimental protocol. The following steps represent a robust methodology for obtaining reliable data for solid organic compounds like acetyldurene.
Protocol for ¹H and ¹³C NMR Spectroscopy:
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Sample Preparation: A sample of approximately 5-10 mg of 1-(2,3,5,6-tetramethylphenyl)ethanone is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its well-characterized residual solvent peak, which can serve as a secondary internal reference.
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Internal Standard: A small amount of tetramethylsilane (TMS) is added to the solution to serve as the internal reference standard (δ = 0.00 ppm). The inert nature and sharp, single resonance of TMS make it an ideal standard for both ¹H and ¹³C NMR.
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Instrumentation: Spectra are acquired on a high-field NMR spectrometer, for instance, a 400 MHz instrument for ¹H and 100 MHz for ¹³C. Higher field strengths provide greater spectral dispersion, which is crucial for resolving closely spaced signals.
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¹H NMR Acquisition Parameters:
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A standard pulse sequence (e.g., a 30° pulse) is used.
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A sufficient number of scans (typically 8-16) are co-added to achieve an adequate signal-to-noise ratio.
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A relaxation delay of 1-2 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.
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¹³C NMR Acquisition Parameters:
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A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
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A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.
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A Distortionless Enhancement by Polarization Transfer (DEPTQ) experiment can be run to differentiate between quaternary, methine, methylene, and methyl carbons.[1]
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to yield the final spectra.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 1-(2,3,5,6-tetramethylphenyl)ethanone is remarkably simple, yet informative. The symmetry of the tetramethylphenyl ring results in fewer signals than might be expected for a molecule with 16 protons.
Table 1: ¹H NMR Spectral Data for 1-(2,3,5,6-Tetramethylphenyl)ethanone in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.95 | Singlet | 1H | Aromatic H (para-H) |
| 2.46 | Singlet | 3H | Acetyl CH₃ |
| 2.21 | Singlet | 6H | meta-CH₃ |
| 2.09 | Singlet | 6H | ortho-CH₃ |
Data sourced from Chalmers, B.A. et al. (2025).[1]
Interpretation:
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Aromatic Proton (6.95 ppm): The single aromatic proton appears as a singlet, confirming its isolation from other protons on the ring. Its downfield shift is characteristic of protons attached to an aromatic system.
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Acetyl Protons (2.46 ppm): The three protons of the acetyl methyl group resonate as a sharp singlet. This signal is deshielded by the adjacent carbonyl group.
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Aromatic Methyl Protons (2.21 and 2.09 ppm): The four methyl groups on the aromatic ring give rise to two distinct singlets, each integrating to six protons. This is a direct consequence of the molecule's symmetry. The methyl groups at the meta positions (3 and 5) are chemically equivalent, as are the methyl groups at the ortho positions (2 and 6). The slight upfield shift of the ortho-methyl protons compared to the meta-methyl protons can be attributed to the anisotropic effect of the nearby carbonyl group, which is twisted out of the plane of the ring.[1]
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Table 2: ¹³C NMR Spectral Data for 1-(2,3,5,6-Tetramethylphenyl)ethanone in CDCl₃.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 210.0 | Quaternary | Carbonyl C=O |
| 143.2 | Quaternary | ipso-C |
| 134.5 | Quaternary | ortho-C |
| 131.6 | Methine | para-CH |
| 127.7 | Quaternary | meta-C |
| 32.9 | Methyl | Acetyl CH₃ |
| 19.6 | Methyl | meta-CH₃ |
| 16.0 | Methyl | ortho-CH₃ |
Data sourced from Chalmers, B.A. et al. (2025).[1]
Interpretation:
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Carbonyl Carbon (210.0 ppm): The most downfield signal is unequivocally assigned to the carbonyl carbon, a characteristic feature of ketones.[1]
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Aromatic Carbons (143.2 - 127.7 ppm): Four distinct signals are observed for the six carbons of the aromatic ring, again reflecting the molecular symmetry. The DEPTQ experiment confirms that the signal at 131.6 ppm corresponds to a CH carbon, while the others are quaternary.
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Methyl Carbons (32.9 - 16.0 ppm): Three signals are present in the upfield region, corresponding to the three different types of methyl groups in the molecule: the acetyl methyl, the two equivalent meta-methyls, and the two equivalent ortho-methyls.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: The Thin Solid Film Method
For solid samples, the thin solid film method is a rapid and reliable way to obtain a high-quality IR spectrum.
Protocol for FT-IR Spectroscopy (Thin Solid Film):
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Sample Preparation: A small amount of 1-(2,3,5,6-tetramethylphenyl)ethanone is dissolved in a few drops of a volatile solvent, such as acetone or methylene chloride.
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Film Deposition: A drop of the resulting solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin, even film of the solid compound on the plate.
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Data Acquisition: The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically run first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum of 1-(2,3,5,6-tetramethylphenyl)ethanone is dominated by absorptions corresponding to the vibrations of its key functional groups.
Table 3: Key IR Absorption Bands for 1-(2,3,5,6-Tetramethylphenyl)ethanone.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2950 | Strong | C-H Stretch | Aliphatic (CH₃) |
| 1691 | Strong | C=O Stretch | Ketone |
| ~1600 | Medium | C=C Stretch | Aromatic Ring |
| ~1450 | Medium | C-H Bend | Aliphatic (CH₃) |
Data sourced from Chalmers, B.A. et al. (2025) and the NIST Chemistry WebBook.[1]
Interpretation:
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C-H Stretching (around 2950 cm⁻¹): The strong absorption in this region is characteristic of the C-H stretching vibrations of the five methyl groups.
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Carbonyl Stretching (1691 cm⁻¹): A very strong and sharp absorption at 1691 cm⁻¹ is the most prominent feature of the spectrum and is definitively assigned to the C=O stretching vibration of the ketone.[1] This frequency is slightly higher than that of a simple alkyl ketone, which is consistent with conjugation to the aromatic ring.
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Aromatic C=C Stretching (around 1600 cm⁻¹): The absorption in this region is typical for the C=C stretching vibrations within the aromatic ring.
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C-H Bending (around 1450 cm⁻¹): The medium intensity band in this region corresponds to the asymmetric and symmetric bending vibrations of the methyl C-H bonds.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and can offer insights into its structure through analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile organic compounds.
Experimental Protocol: Electron Ionization (EI)
Protocol for Electron Ionization Mass Spectrometry (EI-MS):
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum environment.
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Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺˙).
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Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.
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Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
